molecular formula C15H21NO B4973856 (2,6-Dimethylpiperidin-1-yl)(3-methylphenyl)methanone

(2,6-Dimethylpiperidin-1-yl)(3-methylphenyl)methanone

Cat. No.: B4973856
M. Wt: 231.33 g/mol
InChI Key: TYGISFKQVIYHFA-UHFFFAOYSA-N
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Description

(2,6-Dimethylpiperidin-1-yl)(3-methylphenyl)methanone is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with two methyl groups at positions 2 and 6, and a methanone group attached to a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylpiperidin-1-yl)(3-methylphenyl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

    Substitution with Methyl Groups:

    Attachment of the Methanone Group: The methanone group can be introduced through acylation reactions using reagents like acetyl chloride or acetic anhydride.

    Coupling with 3-Methylphenyl Group: The final step involves coupling the piperidine derivative with a 3-methylphenyl group through a Friedel-Crafts acylation reaction using aluminum chloride as a catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylpiperidin-1-yl)(3-methylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the methanone group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring or the phenyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenating agents like chlorine or bromine, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine or phenyl derivatives.

Scientific Research Applications

(2,6-Dimethylpiperidin-1-yl)(3-methylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,6-Dimethylpiperidin-1-yl)(3-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Dimethylpiperidin-1-yl)(6-(3-fluoro-4-methylphenyl)pyridin-2-yl)methanone: Similar in structure but contains a pyridine ring and a fluorine substituent.

    2,6-Dimethylpiperidine: A simpler compound with only the piperidine ring and methyl groups, lacking the methanone and phenyl groups.

Uniqueness

(2,6-Dimethylpiperidin-1-yl)(3-methylphenyl)methanone is unique due to the presence of both the piperidine ring and the 3-methylphenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-(3-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-11-6-4-9-14(10-11)15(17)16-12(2)7-5-8-13(16)3/h4,6,9-10,12-13H,5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGISFKQVIYHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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